Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 67367-27-5 . It has a molecular weight of 167.16 . The IUPAC name for this compound is methyl 1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate . The InChI code for this compound is 1S/C8H9NO3/c1-9-5-3-4-6 (7 (9)10)8 (11)12-2/h3-5H,1-2H3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9NO3 . The InChI key for this compound is DVGKWXGXINLTKR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Brain-Specific Drug Delivery
One significant application of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives is in enhancing the efficiency of drug delivery to the brain. These compounds can cross the blood-brain barrier effectively when converted to their dihydropyridine prodrug form. This property has been utilized to study the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for eliminating organic ions from the brain. This research opens up possibilities for specific drug delivery to the brain using the dihydropyridine redox system (Bodor, Roller, & Selk, 1978).
Sustained Drug Release
Another application is in the sustained release of drugs within the brain. The dihydropyridine equilibrium pyridinium salt redox system has been used for the specific delivery and sustained release of model drugs, such as 2',3'-dideoxynucleosides, to the brain. This approach aims to develop treatments for neurological disorders, such as the complications arising from AIDS, by ensuring a constant drug presence in the brain, which could potentially reverse these complications (Palomino, Kessel, & Horwitz, 1989).
Radiopharmaceutical Delivery
The dihydropyridine derivatives have also been explored for their potential in brain-specific delivery of radiopharmaceuticals. This application is based on the ability of these compounds to cross the blood-brain barrier and deliver radioiodinated phenylamines, which can be useful in measuring cerebral blood perfusion. This technique demonstrates the potential of dihydropyridine-coupled radiopharmaceuticals in neurological diagnostics and research (Tedjamulia, Srivastava, & Knapp, 1985).
Antihypertensive and Vasodilator Activities
This compound derivatives have been found to possess significant antihypertensive and vasodilator activities. These properties are attributed to their binding affinity to Ca2+ channels, which plays a crucial role in cardiovascular pharmacology. The derivatives show potent effects in models of hypertension, indicating their potential as cardiovascular agents (Adachi et al., 1988).
Antibacterial Properties
Furthermore, certain derivatives have demonstrated antibacterial properties, particularly against Escherichia coli and other gram-negative pathogens. This suggests a potential application in developing new antibacterial agents, with a pro-drug mechanism indicated for some derivatives (Santilli, Scotese, & Yurchenco, 1975).
Safety and Hazards
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H320, H335 . The precautionary statements are P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Properties
IUPAC Name |
methyl 1-methyl-2-oxopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKWXGXINLTKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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